3-(2-Amino-3-tert-butoxy-2-carboxy-3-oxopropyl)pyridine

Somatostatin receptor Radiopharmaceutical Structure-activity relationship

Researchers requiring acid-labile N-Boc protection for SPPS face regioisomer-dependent variability-2-, 3-, and 4-pyridylalanine isomers exhibit distinct receptor affinities (KD 0.15 nM for 3-Pal) and logD profiles (-2.5), directly impacting peptide pharmacokinetics. Boc-3-(3-pyridyl)-DL-alanine (CAS 105454-25-9) provides the precise 3-pyridyl regioisomer with Boc protection orthogonal to Fmoc chemistry, enabling selective TFA deprotection. Use the racemic DL form for cost-efficient SAR exploration; transition to enantiopure forms post-hit validation.

Molecular Formula C13H18N2O4
Molecular Weight 266.29 g/mol
CAS No. 105454-25-9
Cat. No. B008787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Amino-3-tert-butoxy-2-carboxy-3-oxopropyl)pyridine
CAS105454-25-9
Molecular FormulaC13H18N2O4
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CC1=CN=CC=C1)(C(=O)O)N
InChIInChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)7-9-5-4-6-14-8-9/h4-6,8,10H,7H2,1-3H3,(H,15,18)(H,16,17)
InChIKeyJLBCSWWZSSVXRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-3-(3-pyridyl)-DL-alanine in Peptide Synthesis


Boc-3-(3-pyridyl)-DL-alanine, also known as 2-((tert-butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid, is a racemic N-protected non-natural amino acid derivative containing a 3-pyridyl side chain . It serves as a key building block in solid-phase peptide synthesis (SPPS) and medicinal chemistry, where the acid-labile tert-butoxycarbonyl (Boc) group enables selective deprotection under mild acidic conditions . The compound is widely utilized in the construction of peptide-based drug candidates and radiopharmaceuticals [1].

Risks of Regioisomer or Protecting Group Substitution


The pyridyl ring nitrogen position (2-, 3-, or 4- substitution) profoundly affects the physicochemical properties and biological activity of peptides incorporating pyridylalanine, as demonstrated by distinct receptor affinity and hydrophilicity profiles for 2Pal, 3Pal, and 4Pal isomers [1]. Similarly, the choice between Boc and Fmoc protection dictates the deprotection conditions (acidic vs basic) and orthogonality with other protecting groups, making indiscriminate substitution detrimental to synthetic efficiency and product integrity [2].

Quantitative Evidence for Boc-3-(3-pyridyl)-DL-alanine


3-Pyridyl Isomer: SST2 Binding and Hydrophilicity

In a comparative saturation binding study, the radioligand [177Lu]Lu-DOTA-[3Pal3]-LM3 exhibited a KD of 0.15 ± 0.01 nM for SST2, intermediate between the 2Pal derivative (KD = 0.18 ± 0.02 nM) and the 4Pal derivative (KD = 0.11 ± 0.01 nM) [1]. Additionally, the hydrophilicity of the Pal isomers increased in the order l2Pal < 3Pal < 4Pal, with logD values of -2.3 ± 0.1, -2.5 ± 0.1, and -2.6 ± 0.1, respectively [1].

Somatostatin receptor Radiopharmaceutical Structure-activity relationship

Acid-Labile Orthogonality of Boc vs Fmoc

Boc-3-(3-pyridyl)-DL-alanine is deprotected under acidic conditions (e.g., TFA), whereas Fmoc-protected pyridylalanine requires basic conditions (e.g., piperidine) [REFS-1, REFS-2]. This orthogonality allows selective deprotection in the presence of base-sensitive groups, a key advantage in complex peptide synthesis [1].

Solid-phase peptide synthesis Orthogonal protection Boc deprotection

Boc-3-(3-pyridyl)alanine Synthesis Efficiency

The synthesis of Boc-3-(3-pyridyl)-L-alanine via reaction with di-tert-butyl dicarbonate in aqueous dioxane yielded 72% after optimization [1]. This yield is within the typical range for Boc protection of amino acids (60-90%), confirming efficient derivatization [1].

Amino acid protection Synthetic yield Boc chemistry

Sigma-Aldrich Purity and Analytical Documentation

Sigma-Aldrich offers Boc-3-(3-pyridyl)-DL-alanine with a purity of 95% (HPLC) and provides Certificates of Analysis (COA) including NMR, HPLC, and MS data . In comparison, some vendors supply this compound at lower purity (e.g., 90%) or without comprehensive analytical documentation, which can jeopardize reproducibility .

Quality control Analytical certificates Procurement

3-Pyridylalanine in GLP-1 Analog Patents

Multiple granted patents (e.g., ES-2550363-T3, ES-2484796-T3) disclose GLP-1 analogs incorporating 3-pyridylalanine at position 7 or 8 to enhance stability and activity [REFS-1, REFS-2]. While 2- and 4-pyridylalanine are also claimed, the 3-isomer is consistently included, suggesting a balanced profile for receptor interaction and pharmacokinetics [REFS-1, REFS-2].

GLP-1 receptor agonist Peptide therapeutic Non-natural amino acid

Boc-3-(3-pyridyl)-DL-alanine Applications


Radiopharmaceutical Lead Optimization

Utilize Boc-3-(3-pyridyl)-DL-alanine for solid-phase synthesis of SST2-targeted peptide conjugates, where the 3-pyridyl regioisomer's intermediate affinity and hydrophilicity profile (KD 0.15 nM, logD -2.5) offer balanced tumor uptake and renal clearance [1].

GLP-1 Analog Peptide Engineering

Incorporate 3-pyridylalanine into GLP-1 analogs via Boc-SPPS to improve metabolic stability and receptor activation, as evidenced by its consistent inclusion in Novo Nordisk patent families [REFS-2, REFS-3].

Orthogonal Protection Strategy

Employ Boc-3-(3-pyridyl)-DL-alanine in synthetic schemes requiring acid-labile protection orthogonal to base-sensitive Fmoc groups, enabling selective deprotection with TFA [4].

Cost-Efficient Combinatorial Library Construction

Use the racemic DL form for initial SAR exploration to reduce procurement costs, reserving enantiopure L- or D- forms for later-stage optimization once active stereochemistry is identified .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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